molecular formula C14H10O2 B14700443 7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid CAS No. 14973-11-6

7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid

Cat. No.: B14700443
CAS No.: 14973-11-6
M. Wt: 210.23 g/mol
InChI Key: QSNDUDCESDFEPC-UHFFFAOYSA-N
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Description

7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid: is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an acenaphthylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclopropanation of acenaphthylene derivatives, followed by functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, like palladium or nickel, to facilitate the cyclopropanation and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors to ensure precise control over reaction conditions and minimize side reactions. The scalability of the process is crucial for industrial applications, and advanced purification techniques, such as chromatography, are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acenaphthylene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid exerts its effects involves interactions with various molecular targets. The cyclopropane ring and acenaphthylene core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-7,7a-dihydro-6bh-cyclopropa[a]acenaphthylene: This compound has a similar structure but with a methyl group instead of a carboxylic acid.

    7-Bromo-7,7a-dihydro-6bh-cyclopropa[a]acenaphthylene: This derivative includes a bromine atom, which can significantly alter its reactivity and applications.

    6b,7a-Dihydro-7h-cyclopropa[a]acenaphthylene-7-carbonyl chloride: This compound has a carbonyl chloride group, making it a useful intermediate for further chemical transformations.

Uniqueness

7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical properties and reactivity. This functional group allows for a wide range of chemical modifications and applications, making the compound versatile in various fields of research.

Properties

IUPAC Name

tetracyclo[7.3.1.02,4.05,13]trideca-1(12),5,7,9(13),10-pentaene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-14(16)13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)13/h1-6,11-13H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNDUDCESDFEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4C(C4C(=O)O)C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297904
Record name 7,7a-dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14973-11-6
Record name NSC119089
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7,7a-dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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